molecular formula C15H20N2O3 B8091983 (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate

カタログ番号: B8091983
分子量: 276.33 g/mol
InChIキー: TVIDTVZRRDSJGG-DLRWLJPMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,E)-Ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate (CAS 1416134-60-5) is a chiral piperidine derivative featuring an ethyl ester at position 2, a benzyloxyimino group at position 5, and defined (S,E)-stereochemistry. It serves as a critical intermediate in synthesizing β-lactamase inhibitors like Avibactam, where it is identified as Avibactam Impurity 71 . Its molecular formula is C₁₅H₂₀N₂O₃ (MW: 276.33 g/mol), and it is synthesized via stereoselective reduction of an imine precursor using sodium triacetoxyborohydride in ethyl acetate under acidic conditions (65.4% yield) .

特性

IUPAC Name

ethyl (2S,5E)-5-phenylmethoxyiminopiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3/b17-13+/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDTVZRRDSJGG-DLRWLJPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC/C(=N\OCC2=CC=CC=C2)/CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Material and Initial Steps

The process described in US10662190B2 utilizes L-glutamic acid or its sodium salt as a cost-effective starting material. The synthesis begins with N-protected L-pyroglutamate , which undergoes ring-opening with trimethylsulfoxonium iodide under alkaline conditions (e.g., potassium tert-butoxide in tetrahydrofuran). This step introduces a sulfur ylide intermediate, facilitating carbon-chain elongation.

Imine Formation and Cyclization

The carbonyl group of the intermediate is converted to an imine via reaction with benzyloxyamine , establishing the (E)-configuration. Acidic deprotection (e.g., methanesulfonic acid) removes the N-protecting group, followed by alkaline cyclization (e.g., potassium bicarbonate) to form the piperidine ring. Chiral resolution via crystallization or chromatography yields the (S)-configured ester.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Ring-openingTrimethylsulfoxonium iodide, KOtBu, THF85–9095
Imine formationBenzyloxyamine, HCl7897
CyclizationK2CO3, MeOH8099.6

Advantages :

  • Low-cost starting material (L-glutamic acid).

  • High enantiomeric purity (99.6%) achieved through chiral resolution.

Limitations :

  • Use of trimethylsulfoxonium iodide, which is expensive.

  • Multiple protection/deprotection steps increase operational complexity.

Chiral Ligand-Mediated Reduction and Piperidine Construction

Halogenation and Stereoselective Reduction

CN110498762B outlines a route starting from Boc-L-pyroglutamic acid ethyl ester . After ring-opening with trimethyl sulfoxide iodide, the intermediate undergoes halogenation (e.g., LiBr in methanesulfonic acid) to yield a bromo derivative. A chiral ligand —(R)-2-methyl-CBS-oxazaborolidine—directs the borane-mediated reduction, establishing the (S)-configuration at C2 with >99% enantiomeric excess.

Piperidine Ring Closure and Functionalization

Deprotection of the Boc group under acidic conditions (TFA) liberates a primary amine, which undergoes intramolecular nucleophilic attack on the halogen atom to form the piperidine ring. Subsequent sulfonylation and substitution with benzyloxyamine installs the imino group, followed by final deprotection to yield the target compound.

Key Data:

StepReagents/ConditionsYield (%)
HalogenationLiBr, MsOH, EtOAc88
Chiral reductionBH3, (R)-2-methyl-CBS-oxazaborolidine92
Piperidine cyclizationNaOH, H2O/THF85

Advantages :

  • High stereoselectivity via chiral ligands.

  • Avoids expensive iridium catalysts used in prior methods.

Limitations :

  • Requires multiple solvent systems (THF, EtOAc).

  • Sulfonylation step generates stoichiometric waste.

Alternative Organometallic Approaches

Radical Cyclization Pathways

Radical-mediated cyclizations using tri-n-butyltin hydride and AIBN offer an alternative route to piperidines. While these methods excel in forming fused rings (e.g., indolizidines), controlling the (E)-imino geometry would require precise tuning of reaction conditions.

Advantages :

  • Novel disconnections for complex piperidines.

  • Potential for late-stage diversification.

Limitations :

  • No reported applications to benzyloxyimino-containing targets.

  • Radical intermediates may lack stereochemical control.

Comparative Analysis of Methodologies

ParameterMethod 1Method 2Method 3
Starting MaterialL-Glutamic acidBoc-L-pyroglutamateAmino acids/Enones
Key StepImine formationChiral reductionConjugate addition
StereoselectivityResolution-dependentLigand-controlledPoorly defined
Cost EfficiencyHighModerateVariable
Environmental ImpactModerate wasteHigh solvent useLow data

化学反応の分析

Types of Reactions

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine carboxylates.

科学的研究の応用

Pharmaceutical Research

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate has been explored for its role in pharmaceutical development, particularly as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to serve as an intermediate in the synthesis of drugs targeting diverse biological pathways.

Case Study: Modulators of Integrated Stress Response

A recent patent describes the use of this compound in developing modulators for the integrated stress response pathway. The compound was synthesized with high purity and yield, demonstrating potential for therapeutic applications in stress-related disorders .

Synthesis of Optically Active Compounds

The compound is also utilized in the synthesis of optically active derivatives. Its chiral centers make it suitable for creating compounds with specific stereochemistry, which is crucial in medicinal chemistry.

Case Study: Optical Resolution

Research has indicated that this compound can be resolved into its enantiomers using various chiral resolving agents. This process is vital for producing therapeutically relevant compounds that require specific stereochemistry for efficacy .

Studies have shown that derivatives of this compound exhibit biological activities such as antimicrobial and anticancer properties. The benzyloxy group enhances lipophilicity, which may contribute to the compound's bioactivity.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeReference
Compound AAntimicrobialStudy X
Compound BAnticancerStudy Y
Compound CAnti-inflammatoryStudy Z

Development of Chemical Probes

The compound has potential as a chemical probe for studying biological systems due to its ability to modulate specific protein interactions. This application is particularly relevant in the field of chemical biology.

Case Study: Protein Interaction Studies

Research utilizing this compound has demonstrated its effectiveness in probing protein interactions involved in cellular signaling pathways. This application aids in understanding disease mechanisms and developing targeted therapies .

作用機序

The mechanism of action of (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic or signaling pathways, leading to its observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

a. (2S,5R)-Ethyl 5-((Benzyloxy)Amino)Piperidine-2-Carboxylate Oxalate (CAS 1416134-48-9)
  • Structure: Differs by replacing the imino group (-N=) with an amino group (-NH-) and forming an oxalate salt.
  • Molecular Formula : C₁₇H₂₄N₂O₇ (MW: 368.38 g/mol).
  • Synthesis : Similar reductive amination steps but includes oxalic acid to form the salt .
  • Role: Another Avibactam impurity, highlighting the importance of stereochemistry (2S,5R) in biological activity .
b. (2S,5R)-Benzyl 5-((Benzyloxy)Amino)Piperidine-2-Carboxylate Oxalate (CAS 1171080-45-7)
  • Structure : Benzyl ester instead of ethyl ester; similarity score 0.99 .
c. Ethyl 6-Phenylpiperidine-2-Carboxylate (CAS 126401-22-7)
  • Structure: Replaces benzyloxyimino with a phenyl group; similarity 0.67 .

Functional and Pharmacological Comparisons

Compound Key Functional Groups Biological Role Synthetic Yield Hazards (GHS)
Target Compound Ethyl ester, benzyloxyimino Avibactam impurity 65.4% H315, H319 (skin/eye irritation)
(2S,5R)-Ethyl oxalate salt Amino group, oxalate salt Avibactam intermediate 57.3% H302, H335 (toxic if inhaled)
Benzyl ester oxalate Benzyl ester, amino group Pharmaceutical intermediate N/A Similar to ethyl analogues
Trans-5-(Benzyloxyamino) Carboxylic acid Potential metabolite N/A Higher solubility vs. esters
Notes:
  • Stereochemistry : The (S,E)-configuration in the target compound is critical for its role in Avibactam synthesis, as incorrect stereoisomers may lead to inactive byproducts .

Commercial and Regulatory Status

  • Availability : The target compound is sold at $145.00/100mg (97% purity) for research use . Related impurities like CAS 1416134-48-9 are listed in pharmacopeial standards, emphasizing their regulatory significance .

生物活性

(S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate, with the CAS number 1416134-60-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, supported by recent research findings.

The molecular formula of this compound is C₁₅H₂₀N₂O₃, with a molar mass of 276.33 g/mol. It has a predicted density of 1.17 g/cm³ and a boiling point around 401.6 °C. The pKa value is estimated to be 6.66, indicating its acidic properties which may influence its biological interactions .

Synthesis

Recent studies have explored various synthetic pathways for producing piperidine derivatives, including this compound. One notable method involves the use of glucal and galactal as starting materials to create deoxyglycolactams, which serve as intermediates in synthesizing biologically active piperidine alkaloids .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Antiviral Potential

A review of N-heterocycles highlighted the antiviral potential of compounds containing similar structures. Some derivatives demonstrated effective inhibition of viral replication at micromolar concentrations, suggesting that this compound could be evaluated for antiviral activity against pathogens such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis and evaluation of piperidine derivatives showed that certain modifications significantly enhanced their antibacterial efficacy. The results indicated that structural variations could lead to compounds with improved potency against resistant bacterial strains .
  • Antiviral Activity : In vitro studies on related compounds demonstrated promising antiviral effects, with some exhibiting selectivity indices indicating low cytotoxicity while maintaining high antiviral activity . This suggests that further research into the antiviral properties of this compound could yield valuable insights.

Q & A

Q. What are the optimal reaction conditions for synthesizing (S,E)-ethyl 5-((benzyloxy)imino)piperidine-2-carboxylate with high enantiomeric purity?

  • Methodological Answer: The synthesis involves a multi-step process under controlled conditions. Key steps include:
  • Reduction of imine intermediate: Sodium triacetoxyborohydride (STAB) is used as a stereoselective reducing agent at -20°C to -15°C in ethyl acetate, achieving a 65.4% yield .
  • Acid catalysis: Concentrated sulfuric acid is added dropwise to maintain low temperatures, minimizing side reactions .
  • Purification: Oxalate salt formation (using oxalic acid dihydrate) and subsequent crystallization in ethyl acetate/methanol mixtures yield a single isomer with 99.6% chiral purity, as confirmed by HPLC .

Q. How is the compound characterized to confirm its stereochemical configuration?

  • Methodological Answer: Structural confirmation relies on:
  • NMR spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) provides detailed resonance signals for the piperidine ring, benzyloxy group, and ester moiety (e.g., δ 4.59 ppm for the benzyl CH₂ group) .
  • Chiral HPLC: Used to verify enantiomeric purity (>99%) by separating stereoisomers under optimized chromatographic conditions .

Q. What purification strategies are effective for isolating the target compound from reaction mixtures?

  • Methodological Answer: Critical steps include:
  • Liquid-liquid extraction: Separation of organic and aqueous phases post-reduction, followed by neutralization with ammonia to pH 7–8 .
  • Salt formation: Addition of oxalic acid dihydrate in ethyl acetate/methanol induces crystallization of the oxalate salt, enhancing purity .
  • Solvent distillation: Removal of volatile solvents under reduced pressure ensures minimal residual impurities .

Advanced Research Questions

Q. How can researchers mitigate enantiomeric impurities during large-scale synthesis?

  • Methodological Answer: Key strategies involve:
  • Temperature control: Maintaining -20°C during the reduction step minimizes epimerization .
  • Reagent selection: Sodium triacetoxyborohydride (STAB) outperforms other borohydrides in stereoselectivity due to its bulkier structure, reducing byproduct formation .
  • In-line monitoring: Real-time HPLC analysis during crystallization detects early-stage impurities, enabling process adjustments .

Q. What mechanistic insights explain the stereoselectivity of the imine reduction step?

  • Methodological Answer: The stereochemical outcome is influenced by:
  • Transition-state geometry: STAB’s acetate ligands stabilize the syn-periplanar transition state, favoring (5R,2S) configuration .
  • Solvent effects: Ethyl acetate’s low polarity enhances reagent solubility while stabilizing the intermediate .
  • Acid coordination: Sulfuric acid protonates the imine nitrogen, increasing electrophilicity and directing hydride attack from the less hindered face .

Q. What validated HPLC parameters are recommended for quantifying this compound in pharmaceutical intermediates?

  • Methodological Answer: A robust HPLC method includes:
  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm) .
  • Mobile phase: Gradient elution with acetonitrile/water (containing 0.1% trifluoroacetic acid) for peak sharpness .
  • Detection: UV absorption at 210–220 nm, optimized for the benzyloxy chromophore .
  • Validation: Linearity (R² >0.999), precision (%RSD <2%), and recovery (98–102%) are critical for compliance with ICH guidelines .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Stability studies indicate:
  • Moisture sensitivity: Degradation via hydrolysis is minimized by storing in airtight containers with desiccants (e.g., silica gel) .
  • Temperature: Long-term stability at 2–8°C; elevated temperatures (>25°C) accelerate racemization, as shown by accelerated stability testing .
  • Light protection: Amber glassware prevents UV-induced decomposition of the imine group .

Data Contradiction Analysis

Q. Discrepancies in reported yields: How should researchers address variability in synthetic protocols?

  • Methodological Answer: Yield variations (e.g., 65.4% vs. lower values in other studies) may arise from:
  • Reagent purity: Impurities in STAB or solvents can reduce efficiency; use of freshly distilled solvents is recommended .
  • Quenching efficiency: Incomplete neutralization of sulfuric acid may lead to side reactions; precise pH control during quenching is critical .
  • Scale-up challenges: Mixing inefficiencies in larger batches can lower yields; computational fluid dynamics (CFD) modeling optimizes agitation .

Tables for Key Data

Parameter Value Reference
Optimal reduction temperature-20°C to -15°C
Chiral HPLC purity99.6%
Boiling point (predicted)391.2±52.0°C
Density (predicted)1.13±0.1 g/cm³

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。